

An In-depth Technical Guide to the Biophysical Properties of 2-Azido-NAD⁺

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Compound of Interest

Compound Name: 2-Azido-NAD

Cat. No.: B237572

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-NAD⁺ (Nicotinamide 2-azidoadenine dinucleotide) is a photoactivatable analog of nicotinamide adenine dinucleotide (NAD⁺), a ubiquitous coenzyme essential for numerous cellular processes, including energy metabolism, DNA repair, and signaling. The introduction of a photoreactive azido group at the 2-position of the adenine ring allows **2-Azido-NAD⁺** to serve as a powerful tool for investigating NAD⁺-dependent enzymes and their associated signaling pathways. Upon photoactivation with UV light, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby molecules, enabling the identification and characterization of NAD⁺-binding proteins and their substrates. This technical guide provides a comprehensive overview of the biophysical properties of **2-Azido-NAD⁺**, detailed experimental protocols for its use in photoaffinity labeling and click chemistry, and its application in studying ADP-ribosylation signaling pathways.

Core Biophysical Properties

A thorough understanding of the biophysical characteristics of **2-Azido-NAD⁺** is crucial for its effective application in experimental settings. The following tables summarize the key quantitative data for this compound.

Property	Value	Reference / Note
Molecular Formula	C ₂₁ H ₂₆ N ₁₀ O ₁₄ P ₂	[1][2]
Molecular Weight	704.44 g/mol	[1][2]
Appearance	White to off-white solid	General knowledge for similar compounds
Solubility	Soluble in water and aqueous buffers	General knowledge for NAD+ analogs

Spectroscopic Property	Value	Reference / Note
Molar Absorptivity (Infrared)	$\epsilon = 250 \text{ M}^{-1} \text{ cm}^{-1}$	For the azido stretching vibration.[3]
UV-Vis Absorption (λ_{max})	~260 nm	Estimated based on the adenine chromophore present in NAD+.[4]
Molar Extinction Coefficient (UV-Vis at 260 nm)	~16,900 M ⁻¹ cm ⁻¹	Estimated based on the value for NAD+.[4]
Fluorescence Properties	Not well characterized	2-azidoadenosine derivatives are known to be fluorescent. Further characterization is needed for 2-Azido-NAD+.[1]

Stability and Storage	Condition	Recommendation	Reference / Note
Solid Form	Store at -20°C or below, desiccated and protected from light.	General recommendation for labile biochemicals.	
Aqueous Solution	Store in single-use aliquots at -70°C for long-term storage (up to 6 months).	Stable for about a week at 4°C at neutral pH. Avoid repeated freeze-thaw cycles.	Based on general stability of NAD ⁺ solutions.[5]
pH Stability	Stable in neutral or slightly acidic solutions (pH 2-6). Rapidly degrades in alkaline solutions.	Based on general stability of NAD ⁺ solutions.[5]	
Light Sensitivity	Solutions are sensitive to light and should be protected from UV exposure to prevent premature activation of the azido group.	The azido group is photoreactive.[6]	

Experimental Protocols

2-Azido-NAD⁺ is a versatile tool for two primary experimental approaches: photoaffinity labeling to identify interacting proteins and click chemistry for the detection and visualization of ADP-ribosylation events.

Photoaffinity Labeling of NAD⁺-Binding Proteins

This technique utilizes the photoreactive nature of the azido group to covalently capture proteins that bind to **2-Azido-NAD⁺**.

Objective: To identify and characterize proteins that interact with NAD⁺.

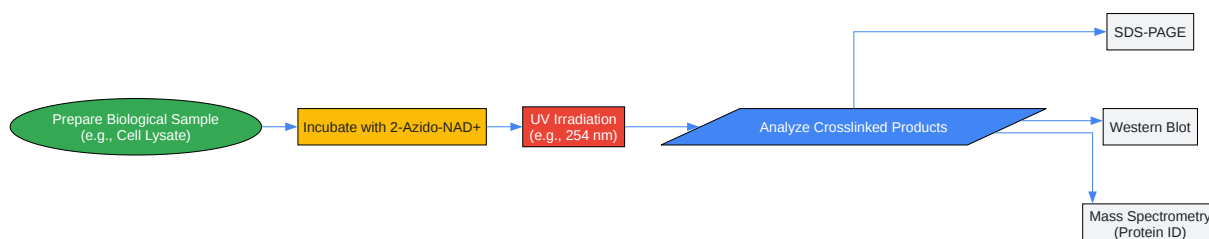
Materials:

- **2-Azido-NAD⁺**
- Purified protein, cell lysate, or tissue homogenate
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
- UV crosslinking instrument (e.g., Stratalinker) with a 254 nm or 365 nm light source
- SDS-PAGE gels and Western blotting reagents
- Mass spectrometry facility for protein identification

Protocol:

- Binding Reaction:
 - Incubate the biological sample (purified protein, cell lysate, or homogenate) with **2-Azido-NAD⁺** in the reaction buffer. A typical concentration range for **2-Azido-NAD⁺** is 10-100 μM.
 - Incubate on ice or at 4°C for 15-30 minutes to allow for binding equilibrium to be reached.
 - Include control samples: a no-UV control to check for non-specific covalent binding and a competition control with an excess of native NAD⁺ to demonstrate the specificity of the interaction.
- UV Crosslinking:
 - Place the reaction mixture in a suitable container (e.g., a 96-well plate on ice) and irradiate with UV light.
 - The optimal wavelength and duration of irradiation should be determined empirically. A common starting point is 254 nm for 5-20 minutes on ice.^[7]
 - Ensure the UV source is at a consistent distance from the sample.
- Analysis of Crosslinked Products:

- After irradiation, the crosslinked protein-**2-Azido-NAD**⁺ adducts can be analyzed by SDS-PAGE.
- Visualize the adducts by autoradiography if a radiolabeled version of **2-Azido-NAD**⁺ was used, or by Western blotting using an antibody against a tag on the **2-Azido-NAD**⁺ or against the protein of interest.
- For identification of unknown interacting proteins, the crosslinked adducts can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry.



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Photoaffinity Labeling Workflow

Visualization of ADP-Ribosylation via Click Chemistry

The azido group on **2-Azido-NAD**⁺ can also serve as a handle for bioorthogonal click chemistry. This allows for the attachment of reporter molecules, such as fluorophores or biotin, to ADP-ribosylated proteins for visualization and enrichment. This is particularly useful for studying the activity of Poly(ADP-ribose) polymerases (PARPs).

Objective: To detect and visualize proteins that have been ADP-ribosylated using **2-Azido-NAD**⁺.

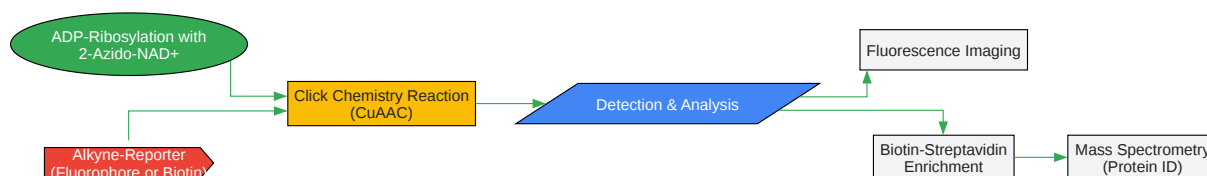
Materials:

- **2-Azido-NAD⁺**
- Cell culture or in vitro ADP-ribosylation reaction setup
- Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin)
- Click chemistry reaction components:
 - Copper(II) sulfate (CuSO₄)
 - A reducing agent (e.g., sodium ascorbate)
 - A copper-chelating ligand (e.g., THPTA or TBTA)
- Fluorescence microscope or streptavidin beads for enrichment
- SDS-PAGE and Western blotting reagents

Protocol:

- Metabolic Labeling or In Vitro Reaction:
 - For in-cell labeling, incubate cells with a cell-permeable version of **2-Azido-NAD⁺** or deliver it into the cells.
 - For in vitro reactions, set up an ADP-ribosylation assay with purified PARP enzyme, acceptor proteins, and **2-Azido-NAD⁺** as the substrate.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
 - After the labeling reaction, lyse the cells or stop the in vitro reaction.
 - Prepare the click chemistry reaction mixture. A typical protocol involves:
 - The protein sample containing the 2-azido-ADP-ribosylated proteins.
 - The alkyne-reporter molecule (e.g., 10-50 μM).

- Freshly prepared sodium ascorbate (e.g., 1 mM).
- THPTA or another copper ligand (e.g., 0.1 mM).
- CuSO_4 (e.g., 1 mM).
- Incubate the reaction at room temperature for 1-2 hours, protected from light.[8]
- Detection and Analysis:
 - If a fluorescent reporter was used, the labeled proteins can be visualized directly in-gel after SDS-PAGE or in fixed cells by fluorescence microscopy.
 - If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-coated beads, followed by elution and identification by Western blotting or mass spectrometry.



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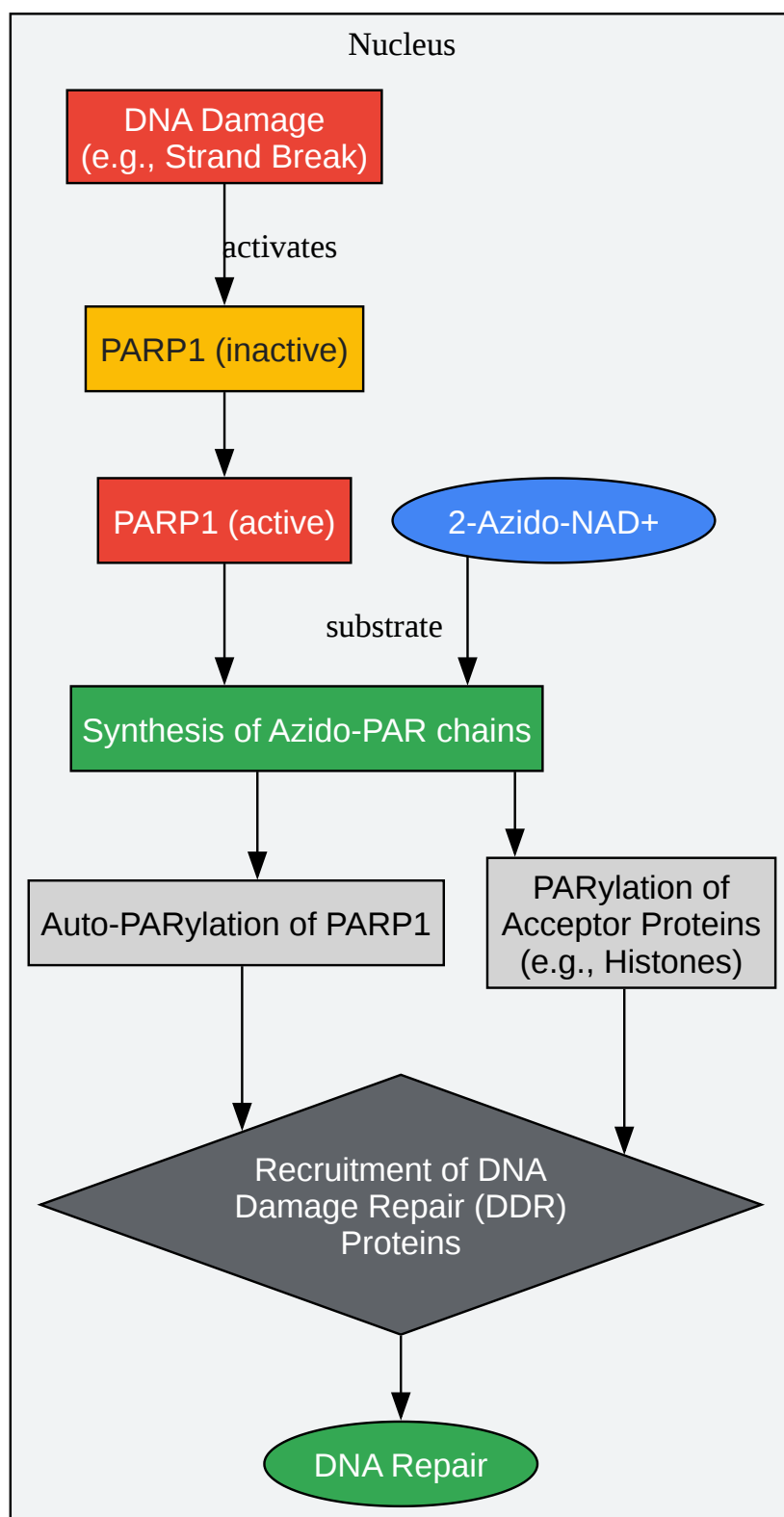
Click Chemistry Workflow

Application in Signaling Pathways: PARP1-Mediated ADP-Ribosylation

A primary application of **2-Azido-NAD⁺** is in the study of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response. Upon detecting DNA strand breaks, PARP1 becomes activated and utilizes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains on

itself and other acceptor proteins, a process known as PARylation. This signaling cascade is critical for the recruitment of DNA repair factors.

2-Azido-NAD⁺ can be used as a substrate by PARP1, allowing for the labeling and identification of PARP1 targets and the visualization of PARylation events in response to DNA damage.[9]



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PARP1 Signaling Pathway

Conclusion

2-Azido-NAD⁺ is a powerful and versatile chemical probe for the study of NAD⁺-dependent biological processes. Its utility in both photoaffinity labeling and click chemistry provides researchers with a dual-pronged approach to identify NAD⁺-binding proteins and to visualize and enrich ADP-ribosylated substrates. The continued application of **2-Azido-NAD⁺** promises to further illuminate the complex roles of NAD⁺ and ADP-ribosylation in cellular signaling and disease, offering valuable insights for drug development and therapeutic intervention.

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References

- 1. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying Genomic Sites of ADP-Ribosylation Mediated by Specific Nuclear PARP Enzymes Using Click-ChIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and properties of 2-azido-NAD⁺. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. confluore.com.cn [confluore.com.cn]
- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
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